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Compound of Interest

Compound Name:
Carbamazepine 10,11 epoxide-

d10

Cat. No.: B602596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbamazepine, an anticonvulsant and mood-stabilizing drug, is primarily metabolized in the

body to its active metabolite, Carbamazepine-10,11-epoxide. The strategic replacement of

hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the

pharmacokinetic profile of a drug by affecting its metabolism. This technical guide provides a

comprehensive overview of the known physicochemical properties of Carbamazepine epoxide

and explores the anticipated effects of deuteration on these properties. Due to the limited

availability of specific experimental data for deuterated Carbamazepine epoxide in publicly

accessible literature, this guide also furnishes detailed, generalized experimental protocols for

the determination of key physicochemical parameters.

Data Presentation: Physicochemical Properties
The following tables summarize the available quantitative data for Carbamazepine epoxide and

computed data for its deuterated analog. It is important to note that experimental data for many

physicochemical properties of deuterated Carbamazepine epoxide are not readily available.

Table 1: General Physicochemical Properties
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Property
Carbamazepine-10,11-
epoxide

Deuterated
Carbamazepine-10,11-
epoxide (d2)

Molecular Formula C₁₅H₁₂N₂O₂[1] C₁₅H₁₀D₂N₂O₂

Molecular Weight 252.27 g/mol [1] 254.28 g/mol [2]

Appearance Solid[3] Not available

Color Off-white to light yellow[3] Not available

Table 2: Physicochemical Parameters

Parameter
Carbamazepine-10,11-
epoxide

Deuterated
Carbamazepine-10,11-
epoxide

Melting Point (°C) 217-220[4]

Not experimentally determined.

Deuteration may cause a slight

change.

Boiling Point (°C) Not available Not available

pKa (Strongest Acidic) 15.96 (Predicted)[5][6]

Not experimentally determined.

Deuteration can cause a slight

shift.

pKa (Strongest Basic) -3.7 (Predicted)[5][6]

Not experimentally determined.

Deuteration can cause a slight

shift.

Water Solubility 1.34 mg/mL (Predicted)[6]

Not experimentally determined.

Deuteration may slightly alter

solubility.

LogP (Octanol-Water Partition

Coefficient)
1.58 (Predicted)[6]

Not experimentally determined.

Deuteration may cause a

minor change.
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Metabolic Pathway of Carbamazepine
Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by

cytochrome P450 enzymes. The major metabolic pathway involves the formation of the active

metabolite, Carbamazepine-10,11-epoxide, which is subsequently hydrolyzed to the inactive

trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Metabolic Pathway of Carbamazepine

Carbamazepine

Carbamazepine-10,11-epoxide
(Active Metabolite)

CYP3A4, CYP2C8

trans-10,11-dihydroxy-10,11-dihydrocarbamazepine
(Inactive Metabolite)

Epoxide Hydrolase

Click to download full resolution via product page

Caption: Metabolic conversion of Carbamazepine to its active epoxide and inactive diol

metabolites.

Experimental Protocols
Detailed methodologies for the synthesis of deuterated Carbamazepine epoxide and the

determination of its physicochemical properties are not widely published. Therefore, this

section provides generalized experimental protocols that can be adapted for this purpose.

Synthesis of Deuterated Carbamazepine Epoxide
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A potential synthetic route to deuterated Carbamazepine epoxide would involve the epoxidation

of deuterated Carbamazepine. The synthesis of deuterated Carbamazepine can be achieved

through various methods, including the reaction of deuterated iminostilbene with a cyanate

source.

Experimental Workflow for Synthesis:

General Synthesis Workflow for Deuterated Carbamazepine Epoxide

Deuterated Iminostilbene

Reaction to form
Deuterated Carbamazepine

Cyanate Source

Epoxidation Reaction

Epoxidation Agent
(e.g., m-CPBA)

Purification
(e.g., Chromatography)

Deuterated Carbamazepine Epoxide
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Caption: A generalized workflow for the synthesis of deuterated Carbamazepine epoxide.
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Determination of Melting Point
The melting point is a fundamental physical property indicative of a compound's purity.

Experimental Protocol:

Sample Preparation: A small, finely powdered sample of the deuterated Carbamazepine

epoxide is packed into a capillary tube to a height of 2-3 mm[7].

Apparatus: A calibrated melting point apparatus is used.

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at

a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

Observation: The temperature range from the first appearance of liquid to the complete

melting of the solid is recorded as the melting point range[7][8].

Experimental Workflow for Melting Point Determination:
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Workflow for Melting Point Determination
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Workflow for Solubility Determination
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Workflow for pKa Determination
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Workflow for LogP Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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